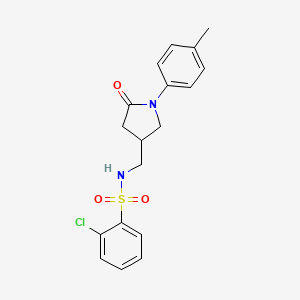

![molecular formula C26H19FN2O4 B2768225 2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-05-3](/img/structure/B2768225.png)

2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

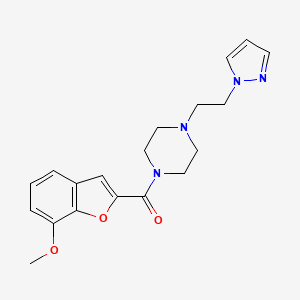

The compound “2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidine-4,5-dione core, which is a type of pyrimidinedione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromeno[2,3-d]pyrimidine-4,5-dione core, with various substituents attached to it .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidinediones can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl, methoxy, and phenethyl groups would likely influence its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activities

Pyrimidines, including the compound , are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Properties

Pyrimidines also exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial and Antiviral Activities

Pyrimidines have been found to possess antibacterial and antiviral properties . This makes them potential candidates for the development of new antibacterial and antiviral drugs .

Antifungal and Antituberculosis Activities

In addition to their antibacterial and antiviral properties, pyrimidines also display antifungal and antituberculosis activities . This broad spectrum of antimicrobial activity makes pyrimidines valuable in the field of infectious disease research.

Synthesis Methods

The synthesis of pyrimidines, including the compound , is a significant area of research . Numerous methods for the synthesis of pyrimidines are described, contributing to the development of new compounds with potential therapeutic applications .

Structure-Activity Relationships (SARs)

The study of structure-activity relationships (SARs) of pyrimidines is another important area of research . SARs of numerous pyrimidines have been discussed in detail, providing clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Anticancer Activity

Pyrimidines, including the compound , have shown promising anticancer activity . They have been applied on a large scale in the medical and pharmaceutical fields, particularly in the development of new anticancer drugs .

Biological Significance

The biological significance of pyrimidines, including the compound , is a major area of research . This includes studying the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and their biological applications .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage and is a promising anti-cancer therapeutic target .

Mode of Action

The compound interacts with the amino acids present in the NI site of the enzyme . The presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for these interactions . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . Also, the presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .

Biochemical Pathways

The compound’s action on PARP-1 affects the DNA repair mechanism, resulting in genomic dysfunction and cell death . This is because PARP-1 is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair .

Result of Action

The compound shows promising activity as a PARP-1 inhibitor . It has high cytotoxicity against MCF-7 with an IC50 of 2.65 ± 0.05 and 1.28 ± 1.12 μM, respectively . It also shows significant cell growth inhibition against MCF-7 and HCT116 with an IC50 value of 0.66 ± 0.05 and 2.76 ± 0.06 μM, respectively .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-8-methoxy-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FN2O4/c1-32-19-11-12-20-21(15-19)33-25-22(23(20)30)26(31)29(14-13-16-5-3-2-4-6-16)24(28-25)17-7-9-18(27)10-8-17/h2-12,15H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZMJVOFKIQCIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2768144.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2768147.png)

![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2768150.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2768152.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2768156.png)